Isolimonexic acid

Vue d'ensemble

Description

Isolimonexic acid is a limonoid compound isolated from the seeds of citrus fruits, particularly lemons (Citrus lemon L. Burm). Limonoids are a group of highly oxygenated triterpenoid secondary metabolites found in the seeds, fruits, and peel tissues of citrus fruits. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isolimonexic acid can be synthesized through the extraction of citrus seeds using solvents such as ethyl acetate and methanol. The extraction process typically involves defatting the seeds, followed by successive extraction with the solvents for an extended period (e.g., 16 hours each). The extracts are then fractionated using column chromatography techniques, such as silica and ion exchange chromatography, to isolate the desired limonoid compounds .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The seeds of citrus fruits are collected and processed to remove fats and other impurities. The defatted seed powder is then subjected to solvent extraction and chromatographic separation to obtain this compound in its pure form. The process may also involve additional steps such as crystallization and recrystallization to enhance the purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Isolimonexic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced derivatives. These derivatives often exhibit enhanced biological activities and are used in various scientific research applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

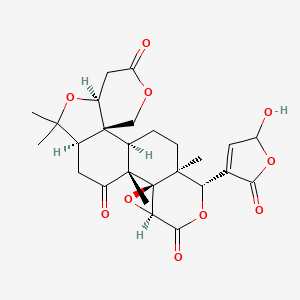

Isolimonexic acid is classified as a tetranortriterpenoid, characterized by its unique structural features that contribute to its bioactivity. The compound's molecular formula is , with a molecular weight of approximately 402.48 g/mol. Its structure includes multiple functional groups that enhance its interaction with biological targets.

Biological Activities

1. Anticancer Properties

this compound has demonstrated significant anticancer activity across various cancer cell lines. Research indicates that it inhibits the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating potent cytotoxic effects . The mechanism of action appears to involve apoptosis induction and modulation of caspase pathways, making it a candidate for further development as an anticancer agent.

2. Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase, contributing to its protective effects against cellular damage .

3. Anti-inflammatory Effects

this compound has been reported to possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by inflammation. Its ability to inhibit pro-inflammatory cytokines suggests its application in managing inflammatory diseases .

4. Antimicrobial Activity

Preliminary studies indicate that this compound may have antimicrobial effects against various pathogens, including bacteria and fungi. It has shown marginal activity against Plasmodium falciparum, the malaria-causing parasite, suggesting potential as a natural antimalarial agent .

Agricultural Applications

In addition to its medicinal properties, this compound has applications in agriculture, particularly as a natural insecticide. Its effectiveness against pests like Culex quinquefasciatus larvae has been documented, indicating its potential as an environmentally friendly alternative to synthetic pesticides .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human adenocarcinoma cell lines A549 and PC3. The results showed significant cytotoxicity with IC50 values of 30.1 µg/mL for A549 and 31.7 µg/mL for PC3, highlighting its potential as a therapeutic agent against specific cancers .

Case Study 2: Antioxidant Efficacy

In an experimental model involving lipopolysaccharide-treated mice, this compound was found to significantly reduce oxidative stress markers and enhance antioxidant enzyme activity compared to control groups, demonstrating its efficacy as an antioxidant agent .

Mécanisme D'action

The mechanism of action of isolimonexic acid involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase-7, a key enzyme involved in the apoptotic pathway. Additionally, this compound inhibits the aromatase enzyme, which is responsible for the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting the growth of estrogen-responsive cancer cells .

Comparaison Avec Des Composés Similaires

Isolimonexic acid is structurally related to other limonoids such as limonin, nomilin, and obacunone. These compounds share similar pharmacological properties but differ in their chemical structures and specific biological activities. For example:

This compound stands out due to its unique combination of anticancer, anti-aromatase, and antiviral properties, making it a promising compound for further research and development .

Activité Biologique

Isolimonexic acid (ILNA) is a limonoid compound derived from various citrus species, particularly noted for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, antioxidant capabilities, and other pharmacological activities based on recent research findings.

Chemical Profile

This compound is characterized by its unique chemical structure, contributing to its biological activities. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 113164-90-2 |

| Molecular Weight | 502 g/mol |

| Acidity (pKa) | 6 ≤ pKa ≤ 8 |

| Log P | -0.93 |

| Log D (pH 7.4) | -0.7 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines:

- Cell Lines Tested : Panc-28 (pancreatic cancer), SW480 (colon cancer), A549 (lung cancer), and PC3 (prostate cancer).

- Mechanism of Action : this compound has been shown to induce G0/G1 cell cycle arrest without affecting apoptotic markers such as caspase-3 and PARP, suggesting a unique mechanism of action compared to other chemotherapeutics .

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of this compound on Panc-28 cells, the following results were observed:

| Time (hours) | Concentration (μg/ml) | % Inhibition |

|---|---|---|

| 48 | 50 | 45% |

| 96 | 50 | 60% |

| 144 | 50 | 75% |

These results indicate a time-dependent increase in cell growth inhibition, highlighting the potential of this compound as a therapeutic agent against pancreatic cancer .

Antioxidant Properties

This compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have employed various assays to assess the antioxidant capacity, including:

- DPPH Radical Scavenging : this compound showed significant scavenging activity, indicating its potential to neutralize free radicals.

- Ferric Reducing Antioxidant Power (FRAP) : The compound exhibited high reducing power, further supporting its role as an antioxidant agent .

Other Biological Activities

In addition to its anticancer and antioxidant properties, this compound has been studied for other pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation markers, although detailed mechanisms require further investigation.

- Antimicrobial Effects : Limited studies indicate potential activity against certain pathogens, including Plasmodium falciparum, though results are marginal compared to established treatments .

Propriétés

IUPAC Name |

(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFETMOXYZICP-OKRPZFHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(OC5=O)O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.